![molecular formula C26H22N6O3 B1472542 N-[(5-(3-(4-Cyanophenyl)imidazo[1,2-b]pyridazin-6-yl)-2-morpholine-4-carbonyl)phenyl]acetamide CAS No. 1464151-17-4](/img/structure/B1472542.png)
N-[(5-(3-(4-Cyanophenyl)imidazo[1,2-b]pyridazin-6-yl)-2-morpholine-4-carbonyl)phenyl]acetamide
Vue d'ensemble
Description
Synthesis Analysis
While many strategies are available for imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .Molecular Structure Analysis
The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .Chemical Reactions Analysis
The tautomeric form present in the imidazo [4,5-b]pyridine skeletons made this system more diversified, and the condensation of 6-Bromo-2-phenyl-3H-imidazo pyridine with 1.2 equivalents of alkyl halides under (PTC) conditions led to effects on two positions: the nitrogen at position 3 (N 3) and at position 4 (N 4) .Applications De Recherche Scientifique
Antiulcer Agents
Substituted imidazo[1,2-a]pyridines have been identified as novel antiulcer agents, exhibiting both gastric antisecretory and cytoprotective properties without acting as histamine (H2) receptor antagonists or prostaglandin analogues. This suggests a potential application of related compounds in the development of new treatments for ulcerative conditions through mechanisms possibly involving the inhibition of the H+/K+-ATPase enzyme (Kaminski et al., 1985).
Antimicrobial and Antifungal Applications
Compounds with the imidazo[1,2-a]pyridine moiety have shown promising antimicrobial and antifungal activities. For instance, synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety revealed potential as antimicrobial agents, indicating a broad spectrum of activity that could be beneficial in combating resistant microbial strains (Darwish et al., 2014).
Antitumor Activity
A series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives have been synthesized and evaluated for antitumor activity, showing excellent anticancer activity against SMMC7721 cells and HCT116 cells. This suggests a role for similar compounds in the development of new anticancer drugs, especially those targeting specific tumor markers or pathways (Chena et al., 2022).
Neuroprotective and Acetylcholinesterase Inhibition
Imidazo[1,2-b]pyridazine compounds have also been explored for their neuroprotective properties, showing potent acetylcholinesterase (AChE) inhibitory activity. This indicates potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors can play a crucial role in managing symptoms (Sharma et al., 2021).
Mécanisme D'action
The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Propriétés
IUPAC Name |
N-[5-[3-(4-cyanophenyl)imidazo[1,2-b]pyridazin-6-yl]-2-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O3/c1-17(33)29-23-14-20(6-7-21(23)26(34)31-10-12-35-13-11-31)22-8-9-25-28-16-24(32(25)30-22)19-4-2-18(15-27)3-5-19/h2-9,14,16H,10-13H2,1H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXRYQVWHNAQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=NN3C(=NC=C3C4=CC=C(C=C4)C#N)C=C2)C(=O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-(3-(4-Cyanophenyl)imidazo[1,2-b]pyridazin-6-yl)-2-morpholine-4-carbonyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



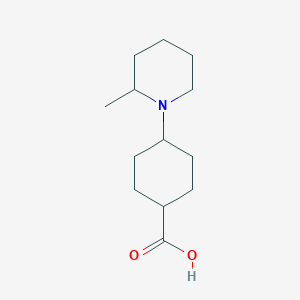
![4-[Butyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1472464.png)
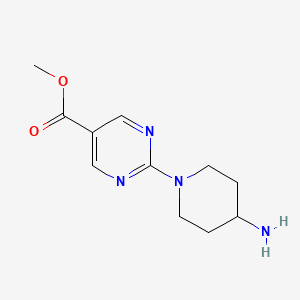
![3-(Piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472467.png)
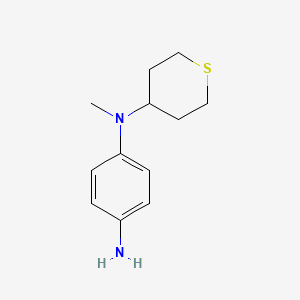
![2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472472.png)
![3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1472473.png)
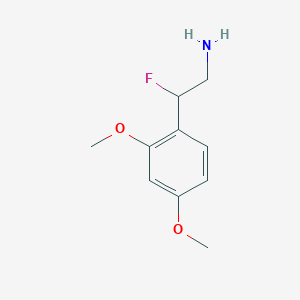
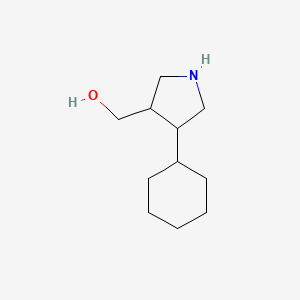
![3-(Piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472478.png)

![3-(Piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472480.png)
![3-(Piperidin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472481.png)
![3-(Piperidin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472482.png)